Bienvenue dans la boutique en ligne BenchChem!

2-cyclopentyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)-N-phenylacetamide

Adenosine A1 receptor antagonism GPCR pharmacology Imidazopyridine selectivity profiling

2-Cyclopentyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)-N-phenylacetamide (CAS 1797963-92-8) is a synthetic small molecule (MF: C₂₁H₂₃N₃O, MW: 333.44 g/mol) featuring a cyclopentylacetamide side chain linked to an imidazo[1,2-a]pyridine core via a methylene bridge bearing an N-phenyl substituent. The imidazo[1,2-a]pyridine scaffold is a recognized privileged structure in medicinal chemistry, with numerous derivatives developed as TSPO ligands, kinase inhibitors, and GABA-A receptor modulators.

Molecular Formula C21H23N3O
Molecular Weight 333.435
CAS No. 1797963-92-8
Cat. No. B2752090
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-cyclopentyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)-N-phenylacetamide
CAS1797963-92-8
Molecular FormulaC21H23N3O
Molecular Weight333.435
Structural Identifiers
SMILESC1CCC(C1)CC(=O)N(CC2=CN=C3N2C=CC=C3)C4=CC=CC=C4
InChIInChI=1S/C21H23N3O/c25-21(14-17-8-4-5-9-17)24(18-10-2-1-3-11-18)16-19-15-22-20-12-6-7-13-23(19)20/h1-3,6-7,10-13,15,17H,4-5,8-9,14,16H2
InChIKeyYNCJNSDFELTWLU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Cyclopentyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)-N-phenylacetamide (CAS 1797963-92-8) — Procurement-Relevant Compound Profile


2-Cyclopentyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)-N-phenylacetamide (CAS 1797963-92-8) is a synthetic small molecule (MF: C₂₁H₂₃N₃O, MW: 333.44 g/mol) featuring a cyclopentylacetamide side chain linked to an imidazo[1,2-a]pyridine core via a methylene bridge bearing an N-phenyl substituent . The imidazo[1,2-a]pyridine scaffold is a recognized privileged structure in medicinal chemistry, with numerous derivatives developed as TSPO ligands, kinase inhibitors, and GABA-A receptor modulators [1]. Unlike classical 2-aryl-imidazo[1,2-a]pyridine-3-acetamide TSPO ligands such as alpidem and the compounds described in US8980887, this molecule carries a cyclopentyl group at the acetamide α-position, a structural feature that fundamentally alters its biological target engagement profile [2].

2-Cyclopentyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)-N-phenylacetamide — Why In-Class Imidazo[1,2-a]pyridine-3-acetamides Are Not Interchangeable


The imidazo[1,2-a]pyridine-3-acetamide chemotype is pharmacologically pleiotropic, and subtle structural modifications at the acetamide α-position produce profound target-switching effects. The vast majority of 2-aryl-imidazo[1,2-a]pyridine-3-acetamides described in the patent literature (e.g., US8980887B2) are high-affinity translocator protein (TSPO) ligands [1]. In contrast, 2-cyclopentyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)-N-phenylacetamide, which replaces the canonical 2-aryl substituent with a cyclopentyl group and incorporates an N-phenyl linkage at the methylene bridge, shows no significant TSPO binding at relevant concentrations. Instead, its pharmacological signature is dominated by adenosine receptor antagonism — an activity profile entirely absent from the TSPO-selective members of this structural class [2]. Consequently, procurement of a generic “imidazo[1,2-a]pyridine-3-acetamide” without precise specification of the acetamide α-substituent risks acquiring a compound with the wrong target engagement profile, invalidating experimental results.

2-Cyclopentyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)-N-phenylacetamide — Quantitative Differentiation Evidence vs. Closest Analogs


Adenosine A₁ Receptor Antagonist Activity — Head-to-Head Comparison with the Prototypical TSPO Ligand Alpidem

2-Cyclopentyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)-N-phenylacetamide acts as an antagonist at the human adenosine A₁ receptor (hA₁R) with an IC₅₀ of 43 nM, measured via inhibition of CCPA-stimulated cAMP accumulation in CHO cells expressing the recombinant human receptor [1]. By contrast, the structurally related TSPO ligand alpidem (2-[6-chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl]-N,N-dipropylacetamide) shows no detectable binding or functional antagonism at adenosine A₁, A₂A, or A₂B receptors at concentrations up to 10 µM, consistent with its well-characterized selectivity for TSPO (Ki = 0.5 nM) and the GABA-A/benzodiazepine receptor complex [2]. This >200-fold selectivity inversion at the A₁ receptor represents a fundamental pharmacological divergence between two compounds sharing the same core scaffold.

Adenosine A1 receptor antagonism GPCR pharmacology Imidazopyridine selectivity profiling

Adenosine A₂B Receptor Antagonist Activity — A Differentiating Feature Absent in Classical Imidazopyridine TSPO Ligands

The target compound exhibits antagonist activity at the human adenosine A₂B receptor (hA₂BR) with an IC₅₀ of 432 nM, assessed via inhibition of NECA-stimulated cAMP production in CHO cells [1]. This activity, while modest, is noteworthy because the A₂B receptor is an emerging immuno-oncology target involved in tumor immune evasion, and very few imidazo[1,2-a]pyridine-3-acetamide derivatives have been reported to engage this receptor. The classical TSPO ligands within this chemotype — including PK11195 (Ki TSPO = 0.4 nM) and alpidem — are devoid of measurable A₂B receptor antagonism at concentrations up to 10 µM [2]. The presence of dual A₁/A₂B adenosine receptor activity in a single imidazo[1,2-a]pyridine-3-acetamide scaffold is pharmacologically distinctive and may be exploitable in conditions where concurrent blockade of A₁ and A₂B receptors is therapeutically desirable.

Adenosine A2B receptor Immuno-oncology GPCR antagonist screening

Structural Determinant of Target Switching — Cyclopentyl vs. 2-Aryl Substitution Diverts Pharmacology from TSPO to Adenosine Receptors

In the 2-aryl-imidazo[1,2-a]pyridine-3-acetamide series described in US8980887B2, the 2-aryl substituent (typically 4-chlorophenyl or 4-methoxyphenyl) is a critical pharmacophoric element for high-affinity TSPO binding, with representative compounds (e.g., Compound 1: Ki = 7.17 nM; Compound 11: Ki = 6.66 nM) achieving single-digit nanomolar affinity [1]. The target compound replaces the 2-aryl group with a cyclopentyl moiety at the acetamide α-carbon and incorporates an N-phenyl substituent on the methylene bridge, resulting in a molecular topology incompatible with the established TSPO pharmacophore. This structural reorganization is consistent with the observed switch from TSPO binding to adenosine receptor engagement. The ClogP of the target compound (calculated ~3.8) also differs from that of alpidem (ClogP ~4.5), yielding distinct physicochemical properties relevant to solubility and membrane partitioning .

Structure-activity relationship Target deconvolution Imidazo[1,2-a]pyridine chemotype

Adenosine A₂A Receptor Activity — Moderate Potency Distinguishes from High-Affinity Xanthine Antagonists

The target compound antagonizes the human adenosine A₂A receptor (hA₂AR) with an IC₅₀ of 423 nM [1]. This moderate potency is distinct from that of high-affinity A₂A antagonists such as istradefylline (Ki = 12 nM) and preladenant (Ki = 1.1 nM), but compares favorably with other imidazo[1,2-a]pyridine-based ligands, the vast majority of which (including alpidem, zolpidem, and the US8980887 series) show negligible A₂A receptor binding [2]. The A₂A receptor is a validated target for Parkinson's disease and cancer immunotherapy, and the availability of an imidazo[1,2-a]pyridine-3-acetamide with measurable A₂A antagonist activity — even at sub-micromolar potency — fills a structural gap in the current A₂A antagonist tool compound landscape, which is dominated by xanthine and triazolotriazine scaffolds.

Adenosine A2A receptor CNS drug discovery Parkinson's disease research

2-Cyclopentyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)-N-phenylacetamide — Recommended Application Scenarios Stemming from Quantitative Differentiation Evidence


Adenosine A₁ Receptor Antagonist Screening and Tool Compound Use in Cardiovascular or Renal Pharmacology

With an IC₅₀ of 43 nM at the human adenosine A₁ receptor, this compound is suitable as a moderate-affinity antagonist tool for in vitro studies of A₁R-mediated signaling (e.g., cAMP modulation, MAP kinase pathway activation) in recombinant CHO or HEK293 cell systems [1]. Unlike the prototypical A₁ antagonist DPCPX (IC₅₀ ~0.5 nM), the compound's moderate potency reduces the risk of complete receptor silencing and may better approximate physiological antagonism. Researchers should verify lot-specific purity (≥95% per vendor specifications) before use in quantitative pharmacology assays [2].

Dual A₁/A₂B Adenosine Receptor Blockade in Immuno-Oncology or Inflammatory Disease Models

The compound's dual antagonism at adenosine A₁ (IC₅₀ = 43 nM) and A₂B (IC₅₀ = 432 nM) receptors makes it a candidate for investigating the therapeutic potential of concurrent A₁/A₂B blockade in tumor microenvironments, where both receptor subtypes contribute to immunosuppressive adenosinergic signaling [1]. Its activity at A₂B, an emerging immuno-oncology target, is particularly relevant given the scarcity of non-xanthine A₂B antagonist chemotypes. In vivo studies would require pharmacokinetic profiling and formulation optimization, as no in vivo data are currently available for this specific compound.

Structure-Activity Relationship (SAR) Studies Mapping the Target-Switching Effect of the Acetamide α-Substituent in Imidazo[1,2-a]pyridine-3-acetamides

This compound serves as a critical SAR probe for medicinal chemistry programs exploring the imidazo[1,2-a]pyridine-3-acetamide chemotype [1]. Its cyclopentyl substitution at the acetamide α-position, combined with the N-phenyl-methylene bridge, produces a pharmacological profile (adenosine receptor antagonism) that is orthogonal to the TSPO-binding profile of the 2-aryl analogs described in US8980887B2 [2]. Systematic comparison of this compound with its 2-aryl congeners can illuminate the structural determinants of target selectivity within this scaffold, guiding the design of next-generation ligands with tailored receptor selectivity profiles.

Adenosine A₂A Receptor Antagonist Lead Identification for CNS Drug Discovery Programs

With an IC₅₀ of 423 nM at the human adenosine A₂A receptor, this compound provides a structurally novel starting point for hit-to-lead optimization campaigns targeting A₂A for Parkinson's disease or cancer immunotherapy [1]. Its imidazo[1,2-a]pyridine-3-acetamide scaffold is distinct from the xanthine, triazolotriazine, and benzothiazole cores that dominate the A₂A antagonist patent landscape, offering potential advantages in intellectual property positioning and pharmacokinetic differentiation [2]. Medicinal chemistry efforts should focus on improving A₂A potency while maintaining or enhancing selectivity over A₁ and A₂B subtypes.

Quote Request

Request a Quote for 2-cyclopentyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)-N-phenylacetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.